5-(4-Chloro-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-(4-Chloro-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-chloro-1H-pyrazole with 1,3-dimethyl-1H-pyrazole-4-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 5-(4-Chloro-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-(4-Chloro-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Chloro-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 5-(4-Chloro-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1H-pyrazole-3-carbaldehyde
- 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
- 5-(4-Bromo-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
Uniqueness
5-(4-Chloro-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both chloro and dimethyl substituents on the pyrazole rings. This unique combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H9ClN4O |
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Molecular Weight |
224.65 g/mol |
IUPAC Name |
5-(4-chloropyrazol-1-yl)-1,3-dimethylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C9H9ClN4O/c1-6-8(5-15)9(13(2)12-6)14-4-7(10)3-11-14/h3-5H,1-2H3 |
InChI Key |
ALVWXHUITRBFAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C=O)N2C=C(C=N2)Cl)C |
Origin of Product |
United States |
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